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Compound Name: 3-[2-(Allyloxy)ethoxy]azetidine

Cat. No.: B13529175

Get Quote

Executive Summary & Rationale
Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as

privileged scaffolds in modern drug discovery. They offer enhanced metabolic stability,

favorable pharmacokinetic profiles, and unique conformational rigidity compared to their acyclic

or larger-ring counterparts [1]. 3-[2-(Allyloxy)ethoxy]azetidine (C₈H₁₅NO₂) represents a highly

versatile building block [5]. The incorporation of an allyloxy-ethoxy side chain at the C3 position

provides a flexible, PEG-like linker terminating in a reactive alkene, making it an ideal

candidate for cross-metathesis, post-halogenation click chemistry, or targeted bioconjugation.

Because azetidine rings exhibit complex nuclear magnetic resonance (NMR) behavior due to

ring puckering and nitrogen inversion dynamics, unambiguous structure elucidation requires a

highly systematic, self-validating analytical approach. This whitepaper details the causality,

step-by-step methodologies, and data interpretation required to rigorously confirm the structure

of 3-[2-(Allyloxy)ethoxy]azetidine.
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To establish a self-validating analytical system, the molecule must be deconstructed into three

distinct structural domains, each requiring specific spectroscopic techniques for confirmation:

Azetidine Core: A secondary amine (N-H) within a 4-membered ring. The C3 position is

substituted with an ether oxygen.

Ethoxy Linker: A flexible –O–CH₂–CH₂–O– bridge.

Allyl Terminus: A terminal –CH₂–CH=CH₂ group.

Causality of Analytical Choice: Relying solely on 1D ¹H NMR is insufficient because the highly

symmetric azetidine ring protons often overlap with the ethoxy linker protons in the 3.4–3.8

ppm range. Therefore, 2D NMR (specifically HMBC) is mandatory to trace the connectivity

across the ether oxygens [3]. High-Resolution Mass Spectrometry (HRMS) establishes the

exact pseudo-molecular ion, while Infrared (IR) spectroscopy provides orthogonal validation of

the N-H and C=C functional groups that might be obscured by solvent exchange in NMR.
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Analytical workflow for the structure elucidation of 3-[2-(Allyloxy)ethoxy]azetidine.

High-Resolution Mass Spectrometry (HRMS)
Causality & Logic: Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode is

utilized because soft ionization preserves the intact pseudo-molecular ion ([M+H]⁺). By

modulating in-source collision-induced dissociation (CID), we can intentionally induce the

cleavage of the ether linkages—a documented degradation and fragmentation pathway for

azetidine cores—to yield diagnostic azetidinium ions [4].

Step-by-Step Methodology:
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Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50,

v/v) containing 0.1% Formic Acid. The acidic modifier is critical to ensure complete

protonation of the secondary azetidine nitrogen.

Instrument Tuning: Inject 2 µL into the ESI source. Set capillary voltage to 3.5 kV and

desolvation temperature to 250 °C to prevent thermal degradation of the strained ring.

Acquisition: Acquire data in MS^E (data-independent acquisition) mode to capture both the

intact [M+H]⁺ ion (low energy) and diagnostic fragment ions (high energy) simultaneously.

Data Interpretation:

Theoretical Exact Mass: The calculated exact mass for [M+H]⁺ (C₈H₁₆NO₂⁺) is m/z

158.1176. A mass error of < 3 ppm confirms the elemental composition.

Diagnostic Fragments: Look for the neutral loss of the allyl group (–C₃H₅) or the cleavage of

the ethoxy linker, which typically generates a stable azetidinium fragment at m/z 58.06 [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Logic: 1D and 2D NMR spectra should be acquired in CDCl₃. While azetidines can

exhibit line broadening due to rapid nitrogen inversion and ring puckering, CDCl₃ at room

temperature usually allows for a time-averaged, symmetric spectrum [3]. If the N-H proton

undergoes rapid chemical exchange, its signal will broaden; thus, low-temperature NMR (e.g.,

-30 °C) can be employed to slow these dynamics and sharpen the signals, allowing for precise

scalar coupling measurements[3].

Step-by-Step Methodology:

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03%

(v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

1D Acquisition: Acquire ¹H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay D1 =

2s). Follow with ¹³C{¹H} NMR (1024 scans, D1 = 2s) to resolve all 8 distinct carbon

environments.
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2D Acquisition (The Self-Validating Step): Acquire Heteronuclear Single Quantum Coherence

(HSQC) to map protons directly to their parent carbons. Crucially, acquire Heteronuclear

Multiple Bond Correlation (HMBC) to observe ²J and ³J couplings. The ³J couplings across

the oxygen atoms (C–O–C) are the only way to definitively prove the domains are linked in

the correct order [2].

Quantitative Data Summary:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-[2-(Allyloxy)ethoxy]azetidine

Position
Structural
Domain

¹H Shift (δ,
ppm)

Multiplicity & J
(Hz)

¹³C Shift (δ,
ppm)

2, 4 Azetidine Core 3.50 – 3.70
m (4H,

diastereotopic)
~ 54.0

3 Azetidine Core 4.20 – 4.30 m (1H) ~ 71.0

1' Ethoxy Linker 3.55 – 3.65 m (2H) ~ 68.5

2' Ethoxy Linker 3.55 – 3.65 m (2H) ~ 69.5

1'' Allyl CH₂ 4.00 – 4.05
dt, J = 5.5, 1.5

(2H)
~ 72.0

2'' Allyl CH= 5.85 – 5.95
ddt, J = 17.2,

10.5, 5.5 (1H)
~ 134.5

3'' Allyl =CH₂ 5.15 – 5.30
dq, J = 17.2, 1.5

(2H)
~ 117.0

N-H Amine 2.00 – 2.50
br s (1H,

exchangeable)
N/A

Note: The C2 and C4 protons of the azetidine ring are diastereotopic (cis or trans relative to the

C3 substituent). Depending on the magnetic field strength, they may appear as a complex

multiplet rather than a simple doublet/triplet.
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Key 3J HMBC NMR correlations confirming the ether linkages across the structural domains.

Infrared (IR) Spectroscopy
Causality & Logic: Because the N-H proton in azetidine can undergo rapid chemical exchange

with trace moisture in NMR solvents (rendering it invisible or highly broadened), IR

spectroscopy provides an orthogonal, state-independent validation of this functional group.

Attenuated Total Reflectance (ATR) FTIR is utilized because it requires zero sample

preparation (avoiding hygroscopic KBr pellets that introduce false O-H/N-H stretching bands).

Step-by-Step Methodology:

Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

Apply 1–2 µL of the neat liquid sample (or solid if crystallized) directly onto the crystal.

Apply the pressure anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4

cm⁻¹.

Diagnostic Bands:

~3300 cm⁻¹: N-H stretching (confirms the secondary amine of the intact azetidine ring).

~2850–2950 cm⁻¹: C-H stretching (aliphatic backbone).
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~1645 cm⁻¹: C=C stretching (confirms the terminal allyl group).

~1100–1120 cm⁻¹: C-O-C stretching (strong, broad band confirming the ether linkages).

Conclusion
The structural elucidation of 3-[2-(Allyloxy)ethoxy]azetidine cannot be achieved through a

single analytical lens. It requires a synergistic application of HRMS for molecular formula

confirmation, multidimensional NMR (specifically ³J HMBC correlations) to map the

regiochemistry of the ether linkages, and ATR-FTIR to orthogonally validate the secondary

amine and terminal alkene. By strictly adhering to this self-validating protocol, researchers can

definitively prove the architecture of this highly strained, versatile building block, ensuring high-

fidelity integration into downstream pharmaceutical synthesis pipelines [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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